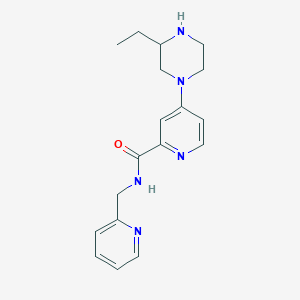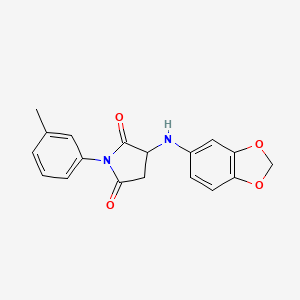
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as MBMU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. MBMU is a small molecule that belongs to the class of urea derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. The inhibition of these enzymes and pathways may contribute to the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has also been found to increase insulin sensitivity and glucose uptake in muscle cells, which may contribute to its antidiabetic effects. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and has a long half-life, which allows for prolonged exposure to cells and tissues. However, there are also some limitations to using N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in lab experiments. It has low water solubility, which may limit its bioavailability and require the use of organic solvents. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea derivatives with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. Additionally, the use of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Conclusion
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has a simple and efficient synthesis method, and its use in lab experiments has both advantages and limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Méthodes De Synthèse
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea as a white crystalline solid with a high purity and yield. The synthesis of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been optimized to obtain a high yield and purity, which is essential for its use in scientific research.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to lower blood glucose levels in animal models of diabetes and to reduce inflammation in models of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-7-13(8-10-14)18-16(19)17-11-12-5-3-4-6-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAXYCQEQADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)


![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5311363.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)

![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)